molecular formula C19H28N4O6S3 B14030111 Biotin-SS-NHS

Biotin-SS-NHS

Cat. No.: B14030111
M. Wt: 504.7 g/mol
InChI Key: LBEDTGQHCFODEH-QSBNIXTBSA-N
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Description

Biotin-SS-NHS, also known as sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate, is a thiol-cleavable amine-reactive biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, peptides, and other molecules with biotin. The compound features an extended spacer arm that reduces steric hindrance, enhancing the binding efficiency with avidin or streptavidin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-SS-NHS is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysuccinimide (NHS) and the incorporation of a disulfide bond. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-SS-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and peptides .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues in proteins), NHS esters, reducing agents like dithiothreitol (DTT).

    Conditions: The reaction typically occurs in neutral to basic pH (7-9) and can be performed at temperatures ranging from 4°C to 37°C.

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents .

Mechanism of Action

Biotin-SS-NHS exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the ε-amine of lysine residues, resulting in the biotinylation of the target molecule. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents like DTT .

Properties

Molecular Formula

C19H28N4O6S3

Molecular Weight

504.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate

InChI

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13?,18-/m1/s1

InChI Key

LBEDTGQHCFODEH-QSBNIXTBSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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